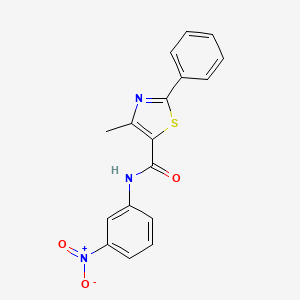

4-methyl-N-(3-nitrophenyl)-2-phenyl-1,3-thiazole-5-carboxamide

Description

4-methyl-N-(3-nitrophenyl)-2-phenyl-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its complex structure, which includes a thiazole ring substituted with a methyl group, a nitrophenyl group, and a phenyl group.

Properties

IUPAC Name |

4-methyl-N-(3-nitrophenyl)-2-phenyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O3S/c1-11-15(24-17(18-11)12-6-3-2-4-7-12)16(21)19-13-8-5-9-14(10-13)20(22)23/h2-10H,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTQWBCILERBQHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(3-nitrophenyl)-2-phenyl-1,3-thiazole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thiourea under basic conditions to form the thiazole ring.

Subsequently, the thiazole ring is functionalized by introducing the methyl, nitrophenyl, and phenyl groups This can be done through various substitution reactions, where appropriate reagents and catalysts are used to achieve the desired substitutions

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(3-nitrophenyl)-2-phenyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, converting nitro groups to amino groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing functional groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst

Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Anticancer Activity

Research has highlighted the anticancer properties of thiazole derivatives, including 4-methyl-N-(3-nitrophenyl)-2-phenyl-1,3-thiazole-5-carboxamide. The thiazole moiety is known to contribute significantly to the bioactivity of various compounds.

Case Studies on Anticancer Activity

- Evren et al. (2019) :

- Sayed et al. (2020) :

Cyclooxygenase Inhibition

The compound has also been investigated for its potential as a cyclooxygenase (COX) inhibitor.

Research Findings

A study published in the ACS Omega journal focused on synthesizing new thiazole carboxamide derivatives aimed at COX inhibition. The results indicated that certain derivatives exhibited promising COX suppressor effects, which are crucial for developing anti-inflammatory drugs .

Comparative Data Table

| Compound | Activity Type | IC50 Value (µM) | Cell Lines Tested |

|---|---|---|---|

| This compound | Anticancer | Varies | A549, NIH/3T3 |

| Compound 19 (Evren et al.) | Anticancer | 23.30 ± 0.35 | A549 |

| Compound from Sayed et al. | Anticancer | 10–30 | HCT-116, HepG2 |

| Thiazole Derivative (ACS Omega) | COX Inhibition | Not specified | Not specified |

Mechanism of Action

The mechanism of action of 4-methyl-N-(3-nitrophenyl)-2-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms. The compound may also interact with cellular enzymes and receptors, leading to the modulation of various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

- 4-methyl-N-(4-nitrophenyl)-2-phenyl-1,3-thiazole-5-carboxamide

- 4-methyl-N-(3-nitrophenyl)-2-phenyl-1,3-thiazole-4-carboxamide

- 4-methyl-N-(3-nitrophenyl)-2-phenyl-1,3-thiazole-5-sulfonamide

Uniqueness

4-methyl-N-(3-nitrophenyl)-2-phenyl-1,3-thiazole-5-carboxamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties

Biological Activity

4-Methyl-N-(3-nitrophenyl)-2-phenyl-1,3-thiazole-5-carboxamide is a compound belonging to the thiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is with a molecular weight of 415.5 g/mol. The compound features a thiazole ring, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H17N3O3S |

| Molecular Weight | 415.5 g/mol |

| IUPAC Name | N-(3-methylphenyl)-4-(4-nitrophenyl)-2-phenyl-1,3-thiazole-5-carboxamide |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole ring through cyclization reactions using substituted anilines and thioamides under controlled conditions. This process can be optimized for yield and purity in industrial settings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The nitrophenyl and thiazole groups facilitate binding to specific enzymes or receptors, influencing pathways related to cancer proliferation and microbial resistance.

Anticancer Activity

Research has shown that compounds similar to this compound exhibit significant anticancer properties. For instance, studies indicate that derivatives with similar structures display IC50 values ranging from 1.82 to 5.55 μM against various cancer cell lines such as HCT-116 and MCF-7 . The presence of electron-donating groups like methyl enhances cytotoxic activity by stabilizing the compound's interaction with target proteins.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential. Thiazole derivatives are known for their ability to inhibit bacterial growth through mechanisms that may involve disruption of cell wall synthesis or inhibition of essential metabolic pathways .

Case Studies

- Anticancer Efficacy : A study evaluated the anticancer effects of a series of thiazole derivatives similar to this compound. The results showed that compounds with specific substitutions demonstrated enhanced activity against human cancer cell lines compared to standard chemotherapeutics like doxorubicin .

- Mechanistic Insights : Another research highlighted the structure-activity relationship (SAR) of thiazole-containing compounds, emphasizing the role of substituents on the phenyl ring in modulating biological activity. The findings suggested that specific functional groups could significantly enhance the anticancer properties by improving binding affinity to target proteins .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.